N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide: is a complex organic compound that features both thiophene and isoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The thiophene-2-carboxamide group can be introduced through a condensation reaction involving thiophene-2-carboxylic acid and an appropriate amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions: N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazolines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene-2-carboxamide moiety and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring are known for their diverse pharmacological properties.
Uniqueness: N-(2-(thiophene-2-carboxamido)phenyl)isoxazole-5-carboxamide is unique due to the combination of both thiophene and isoxazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
N-[2-(thiophene-2-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-14(12-7-8-16-21-12)17-10-4-1-2-5-11(10)18-15(20)13-6-3-9-22-13/h1-9H,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSCWHDQFSBZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NO2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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